B1579588 Fmoc-2-Methoxy-D-Phenylalanine

Fmoc-2-Methoxy-D-Phenylalanine

Cat. No.: B1579588
M. Wt: 417.45
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. encyclopedia.pubnih.gov The intentional incorporation of ncAAs into peptides and proteins is a powerful strategy in chemical biology and drug discovery. nih.govchimia.ch These synthetic amino acids can introduce novel chemical functionalities, steric constraints, or altered electronic properties that are not accessible with the standard amino acid repertoire. encyclopedia.pub

The emergence of ncAAs has significantly broadened the functional pool of amino acids available to researchers. nih.gov They are instrumental in creating modified proteins and peptides with enhanced or entirely new properties. encyclopedia.pub The biosynthesis of ncAAs is also an area of growing interest as a more environmentally friendly alternative to traditional chemical synthesis. encyclopedia.pub Fmoc-2-Methoxy-D-Phenylalanine is a prime example of a non-canonical amino acid derivative designed for specific applications in peptide synthesis. echemi.com

Significance of D-Amino Acid Stereochemistry in Peptide Science

Most naturally occurring amino acids in proteins are of the L-configuration. jpt.com D-amino acids, their non-superimposable mirror images or enantiomers, are less common in nature but hold significant value in peptide science. jpt.comnih.gov The incorporation of D-amino acids into synthetic peptides can dramatically alter their properties. One of the most significant advantages is the enhanced resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. biopharmaspec.comlifetein.com This increased stability can lead to a longer half-life of peptide-based drugs in biological systems. lifetein.com

Furthermore, the introduction of a D-amino acid can induce specific secondary structures and conformational rigidity in a peptide chain. lifetein.comrsc.org This can lead to improved binding affinity and selectivity for its biological target. lifetein.com The strategic use of D-amino acids is a key tactic in the design of more stable and effective therapeutic peptides. jpt.com Fmoc-D-phenylalanine and its derivatives, including this compound, are therefore crucial building blocks for creating peptides with these desirable attributes. ontosight.aithermofisher.com

Role of Aromatic Ring Substitution (2-Methoxy Group) in Molecular Design

The substitution of a hydrogen atom with a methoxy (B1213986) group (-OCH3) on the aromatic ring of phenylalanine introduces significant electronic and steric changes. In the case of this compound, the methoxy group is at the ortho position of the phenyl ring. Research on analogues of the dipeptide sweetener L-aspartyl-L-phenylalanine methyl ester has shown that substitution at the ortho or meta position of the phenylalanine ring has a less pronounced effect on certain biological activities compared to substitution at the para position. scite.ainih.gov

Historical Development and Evolution of Fmoc Chemistry in Peptide Synthesis

The chemical synthesis of peptides has been a long-standing challenge for organic chemists, primarily due to the need to protect the Nα-amino group while activating the carboxyl group for peptide bond formation. lgcstandards.comresearchgate.net A major breakthrough in this field was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, for which he was awarded the Nobel Prize. peptide.com In SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin, which simplifies the purification process. lgcstandards.com

Initially, the Boc (tert-butyloxycarbonyl) protecting group was widely used in SPPS. peptide.com However, the harsh acidic conditions required for its removal limited its applicability. creative-peptides.com In the late 1970s, Eric Atherton and Bob Sheppard developed the fluorenylmethoxycarbonyl (Fmoc) protecting group. lgcstandards.com The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, such as piperidine (B6355638). ontosight.ailgcstandards.com This offered a milder and more orthogonal protection strategy, which was a significant advancement in peptide synthesis. nih.govsemanticscholar.org The adoption of Fmoc chemistry has allowed for the rapid and efficient synthesis of complex peptides and has become the predominant method used in SPPS today. lgcstandards.comresearchgate.netsemanticscholar.org

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 170642-30-5 echemi.comsigmaaldrich.comfluorochem.co.uklookchem.comichemical.comcusabio.com
Molecular Formula C25H23NO5 sigmaaldrich.comlookchem.comcusabio.comnih.goviris-biotech.de
Molecular Weight 417.46 g/mol sigmaaldrich.comfluorochem.co.uknih.goviris-biotech.de
Appearance White solid / Powder sigmaaldrich.comlookchem.com
Purity ≥95% sigmaaldrich.comcusabio.com
Storage Temperature 0-8 °C or -20°C sigmaaldrich.comcusabio.comiris-biotech.de
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methoxyphenyl)propanoic acid sigmaaldrich.comfluorochem.co.uk

Properties

Molecular Weight

417.45

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc 2 Methoxy D Phenylalanine

Stereoselective Synthesis Pathways

The critical challenge in synthesizing Fmoc-2-Methoxy-D-Phenylalanine lies in establishing the correct stereochemistry at the α-carbon. Several advanced strategies are employed to induce the formation of the D-enantiomer selectively.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for synthesizing chiral α-amino acids with high enantioselectivity. Phase-transfer catalysis, in particular, has proven effective for the asymmetric α-alkylation of glycine (B1666218) Schiff bases. nih.gov This method utilizes chiral catalysts, such as quaternary cinchona alkaloids, to direct the stereochemical outcome of the reaction under mild conditions. nih.gov

In a typical approach, a glycine Schiff base, like N-(dibenzylidene)glycine tert-butyl ester, is alkylated with a substituted benzyl (B1604629) bromide. nih.gov For the synthesis of a 2-methoxy-D-phenylalanine precursor, 2-methoxybenzyl bromide would be the chosen electrophile. The reaction is conducted in a biphasic system using a chiral phase-transfer catalyst, which facilitates the transfer of the enolate from the aqueous phase to the organic phase where the alkylation occurs. The catalyst's chiral environment dictates the facial selectivity of the electrophilic attack, leading to the preferential formation of one enantiomer. By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer can be synthesized in excellent yields and high enantioselectivity. nih.gov

Enzymatic Synthesis Approaches utilizing Phenylalanine Ammonia (B1221849) Lyases (PALs)

Biocatalytic methods offer an environmentally friendly and highly selective alternative for producing D-amino acids. acs.org Phenylalanine Ammonia Lyases (PALs) are enzymes that catalyze the reversible hydroamination of cinnamic acids to form phenylalanines. nih.govmdpi.com While PALs naturally exhibit L-selectivity, their application in synthesizing D-phenylalanines has been achieved through enzyme engineering and chemoenzymatic cascade processes. acs.orgnih.gov

The process begins with the PAL-catalyzed amination of a substituted trans-cinnamic acid. nih.gov For the target compound, this would be 2-methoxy-cinnamic acid. Some PAL variants, either naturally occurring or engineered, can produce racemic or slightly D-enriched mixtures of arylalanines. nih.gov To achieve high optical purity of the D-enantiomer, a one-pot, multi-enzyme cascade can be employed. nih.govthieme-connect.com This system couples the PAL amination with a deracemization process involving a stereoselective oxidation and a nonselective reduction. nih.gov An L-amino acid deaminase (LAAD) or L-amino acid oxidase (LAAO) is used to selectively oxidize the undesired L-enantiomer back to the corresponding α-keto acid, which can then re-enter the amination cycle or be non-selectively reduced back to the racemic amino acid. acs.orgnih.gov This dynamic kinetic resolution effectively channels the starting material towards the desired D-configured product, achieving high conversion rates and excellent enantiomeric excess (>99%). nih.govnih.gov

Chiral Auxiliary Strategies, including Chiral Ni(II) Complexes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org A leading methodology for the asymmetric synthesis of non-canonical amino acids involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govehu.es This strategy allows for the preparation of various α-amino acids on a gram scale with high enantiopurity. acs.orgchemrxiv.org

The synthesis begins with the formation of a planar Ni(II) complex between a chiral ligand (often derived from proline or another chiral amine), glycine, and a Ni(II) salt. nih.govresearchgate.net This complex is then deprotonated to form a nucleophilic glycine enolate. The subsequent alkylation with an electrophile, such as 2-methoxybenzyl bromide, proceeds with high diastereoselectivity. The chiral ligand shields one face of the planar complex, directing the incoming electrophile to the opposite face. researchgate.net After the alkylation step, the resulting complex is disassembled, typically under acidic conditions, to release the desired D-amino acid. nih.govacs.org The chiral auxiliary can often be recovered and reused. acs.orgresearchgate.net The final step involves the protection of the newly synthesized D-amino acid with an Fmoc group. nih.govtcichemicals.com

Table 1: Illustrative Examples of Alkylation Reactions Using Chiral Ni(II) Complexes

This table showcases the versatility of the chiral Ni(II) complex methodology for synthesizing various amino acid derivatives, which is applicable for producing 2-Methoxy-D-Phenylalanine.

Chiral Ligand SourceElectrophile (Alkylating Agent)YieldDiastereomeric Excess (de) / Enantiomeric Excess (ee)
L-Proline derivative5-iodopentene70%98% ee
Alanine with chiral ligandVarious fluorinated alkyl iodidesGood yields>94% ee
Glycine with (S)-BPB auxiliaryVarious electrophilesExcellent yieldsHigh diastereoselectivity

Data compiled from multiple sources illustrating typical results for this synthetic strategy. nih.govchemrxiv.orgresearchgate.net

Fmoc Protection Strategies for Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). vectorlabs.com Its key advantage is its stability under acidic conditions and its lability to mild bases, typically piperidine (B6355638), which allows for orthogonal protection schemes. activotec.comaltabioscience.com The introduction of the Fmoc group onto the α-amino group of 2-Methoxy-D-phenylalanine must be efficient and minimize side reactions.

Optimization of Fmoc-OSu and Fmoc-Cl Reactants

The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.br The choice of reagent and the optimization of reaction conditions are critical for achieving high yields and purity.

The classic method for Fmoc protection involves Schotten-Baumann conditions, where the amino acid is reacted with Fmoc-Cl in a biphasic system, typically with a mild base like sodium bicarbonate in a dioxane/water or DMF/water mixture. total-synthesis.com While effective, Fmoc-Cl is an acid chloride and is sensitive to moisture and heat. total-synthesis.com A significant side reaction during the preparation of Fmoc-amino acids with Fmoc-Cl is the formation of oligopeptides. total-synthesis.com

Fmoc-OSu is now more commonly used due to its increased stability and more controllable reaction conditions, which result in fewer side reactions. total-synthesis.com The reaction is generally performed by dissolving the amino acid in a mixed solution of water and a solvent like dioxane or acetone, adding a base such as sodium bicarbonate or sodium carbonate, and then slowly adding the Fmoc-OSu reagent. Key parameters for optimizing this reaction include temperature (often starting at 0-5°C and slowly warming to room temperature), pH, and the molar ratio of the Fmoc reagent to the amino acid. researchgate.net Careful control of these factors ensures complete protection while minimizing the formation of impurities. nih.gov

Table 2: Comparison of Common Fmoc Reagents

Feature Fmoc-Cl (9-fluorenylmethyl chloroformate) Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
Reactivity Highly reactive acid chloride Activated ester, moderately reactive
Stability Sensitive to moisture and heat More stable solid, easier to handle
Common Conditions Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) Mildly basic (e.g., NaHCO₃ in aqueous/organic mix)
Primary Advantage Rapid reaction Fewer side reactions (e.g., dipeptide formation)
Primary Disadvantage Higher potential for side product formation Slower reaction rate compared to Fmoc-Cl

This table summarizes the key characteristics of the two primary reagents used for Fmoc protection of amino acids. scielo.brtotal-synthesis.com

Silylation-Assisted Fmoc Protection Methods

An advanced method to improve the efficiency and convenience of Fmoc protection involves the in situ silylation of the amino acid prior to reaction with the Fmoc reagent. nih.gov This technique is particularly useful for amino acids that may have solubility issues or for improving reaction yields and product purity.

In this procedure, the amino acid is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMS-Cl), in the presence of a base. This transiently protects the carboxylic acid group as a silyl (B83357) ester and can also form a silylated amine. The resulting silylated intermediate exhibits increased solubility in organic solvents and enhanced nucleophilicity of the amino group. nih.gov The subsequent addition of Fmoc-Cl to the reaction mixture leads to a clean and efficient N-protection. nih.gov This method provides the corresponding Fmoc-protected amino acid in excellent yields and high purity after a simple extractive workup, avoiding the need for chromatography. The use of silylated tags and protecting groups is a growing strategy in liquid-phase peptide synthesis to enhance solubility and reactivity. rsc.orgresearchgate.net

Control of Impurity Formation during Fmoc Introduction

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in the preparation of Fmoc-amino acids. However, this reaction can be accompanied by the formation of several impurities that can compromise the quality of the final product and subsequent peptide synthesis. medchemexpress.comnih.gov Key impurities include dipeptides and β-alanine derivatives. peptide.comnih.gov

The formation of dipeptide impurities, such as Fmoc-D-phenylalanine-D-phenylalanine-OH, can occur when using 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the protecting agent. nih.govchemimpex.com This side reaction is driven by the in-situ activation of the carboxylic acid of the newly formed Fmoc-amino acid, which can then react with another molecule of the unprotected amino acid. chemimpex.com To mitigate this, careful control of reaction conditions, such as temperature and stoichiometry, is essential. An alternative approach is the use of N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), which generally leads to fewer dipeptide impurities. chemimpex.comrsc.org

Another common impurity arises from a Lossen-type rearrangement when Fmoc-OSu is used, leading to the formation of Fmoc-β-alanine and subsequently Fmoc-β-Ala-D-phenylalanine. nih.govnih.gov This impurity can be incorporated into the peptide chain during synthesis, resulting in undesired side products. chemimpex.com The formation of these β-alanine-related impurities is a recognized challenge, and suppliers of Fmoc-amino acids have implemented strategies to limit their presence to acceptable levels. nih.gov

Other potential impurities can be introduced from the starting materials, such as residual acetic acid, which can act as a capping agent during solid-phase peptide synthesis, leading to truncated peptide sequences. medchemexpress.compeptide.com Therefore, the use of high-purity starting materials and rigorous purification of the final Fmoc-amino acid are crucial for obtaining a product suitable for peptide synthesis.

Impurity TypeOriginating ReagentFormation MechanismMitigation Strategy
Dipeptide (Fmoc-Xaa-Xaa-OH)Fmoc-ClIn-situ activation of the carboxylic acidUse of Fmoc-OSu, control of reaction conditions
β-Alanyl DerivativesFmoc-OSuLossen-type rearrangementOptimized reaction conditions, purification
Truncated SequencesAcetic Acid in starting materialCapping of the growing peptide chainUse of high-purity starting materials

Methoxylation and Other Aromatic Ring Functionalization Methods

The introduction of a methoxy (B1213986) group at the 2-position of the D-phenylalanine aromatic ring is a key functionalization step. While direct C-H functionalization methods are an area of active research for modifying phenylalanine residues within peptides, the synthesis of the monomeric building block typically involves starting with an already functionalized precursor.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct olefination and arylation of phenylalanine residues. These methods often employ a directing group to achieve site-selectivity on the aromatic ring. While these techniques are more commonly applied in the context of modifying peptides post-synthetically, the principles can be adapted for the synthesis of functionalized amino acid monomers.

The synthesis of 2-methoxy-D-phenylalanine can be approached by starting from D-phenylalanine and introducing the methoxy group through electrophilic aromatic substitution, though this can lead to mixtures of ortho, meta, and para isomers, necessitating careful purification. A more controlled approach involves starting with a precursor that already contains the desired substitution pattern. For example, the synthesis of optically pure (S)-2-methoxy-3-phenylpropanoic acid has been reported starting from L-3-phenyllactic acid via selective methylation of the hydroxyl group. A similar strategy could be employed starting from D-3-phenyllactic acid to obtain the corresponding (R)-enantiomer, which could then be converted to 2-methoxy-D-phenylalanine.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound allows for the systematic exploration of how modifications to the amino acid side chain affect the properties of the resulting peptides. These modifications can include the introduction of fluorine atoms, the replacement of the α-carbon with a nitrogen atom (aza-amino acids), and other substitutions on the aromatic ring.

Fluorinated Phenylalanine Analogues

The incorporation of fluorine into amino acids can significantly impact the conformational properties, metabolic stability, and binding affinity of peptides. Several methods have been developed for the synthesis of fluorinated phenylalanine analogues.

One common strategy is the direct fluorination of the aromatic ring of phenylalanine or a protected derivative. This can be achieved using electrophilic fluorinating agents. Another approach is to start with a fluorinated building block, such as a fluorinated benzyl bromide, and use it in an asymmetric synthesis to construct the amino acid. For example, the alkylation of a chiral glycine enolate equivalent with a fluorinated benzyl bromide can provide access to enantiomerically enriched fluorinated phenylalanines.

Aza-Phenylalanine Precursors

Aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of interest as peptidomimetics with altered conformational preferences and improved resistance to enzymatic degradation. The synthesis of Fmoc-aza-D-phenylalanine precursors typically involves the reaction of a protected hydrazine (B178648) with a suitable electrophile.

One synthetic route involves the alkylation of a protected hydrazine with a benzyl halide. For instance, N-protected hydrazines can be reacted with benzyl bromide derivatives to introduce the desired side chain. Subsequent functionalization of the hydrazine moiety allows for the introduction of the Fmoc group and the carboxylic acid equivalent, leading to the desired aza-amino acid precursor. Another approach utilizes thiocarbazate building blocks which can be activated and coupled to a peptide chain or used to synthesize the monomeric aza-amino acid.

Other Side-Chain Modified Phenylalanine Derivatives

A wide variety of other side-chain modified phenylalanine derivatives have been synthesized to probe the effects of steric bulk, electronics, and hydrophobicity on peptide structure and function. These modifications often involve substitutions on the aromatic ring.

Integration of Fmoc 2 Methoxy D Phenylalanine into Solid Phase Peptide Synthesis Spps

General Principles of Fmoc-Based SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.gov Its popularity stems from its use of milder reaction conditions compared to the older Boc/Bzl strategy, making it compatible with a wide range of sensitive or modified amino acids. nih.govaltabioscience.com The core of the methodology is an orthogonal protection scheme, where different classes of protecting groups are removed by chemically distinct mechanisms. peptide.com

The synthesis is characterized by a cyclical process performed on an insoluble polymer resin support:

Nα-Deprotection: The process begins with the removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid or peptide. This is achieved using a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). altabioscience.compeptide.com The Fmoc group is cleaved via a β-elimination mechanism. altabioscience.com The released dibenzofulvene byproduct is trapped by the amine base to form a stable adduct, which is then washed away. altabioscience.com

Washing: Following deprotection, the resin is thoroughly washed with a solvent such as DMF to remove the deprotection reagent and the fulvene adduct, ensuring a clean environment for the subsequent coupling step.

Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-2-Methoxy-D-Phenylalanine) is activated and coupled to the newly liberated N-terminal amine of the resin-bound peptide. This activation is facilitated by a coupling reagent, which converts the carboxylic acid of the incoming amino acid into a more reactive species, promoting the formation of the amide (peptide) bond. iris-biotech.deuniurb.it

Washing: A final washing step removes excess reagents and soluble byproducts, leaving the newly elongated, Fmoc-protected peptide chain ready for the next cycle.

This cycle is repeated until the desired peptide sequence is fully assembled. Side-chain functional groups of the amino acids are protected by acid-labile groups (e.g., t-Butyl), which remain stable during the base-mediated Fmoc removal. peptide.com In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA). peptide.com

Coupling Efficiency and Reaction Kinetics

The success of incorporating a sterically demanding, non-canonical amino acid like this compound hinges on achieving high coupling efficiency at each step. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification. iris-biotech.de The choice of coupling reagent and solvent system are paramount in maximizing reaction rates and yields.

Coupling reagents, or activators, are essential for promoting the formation of the peptide bond. They work by converting the carboxyl group of the Fmoc-amino acid into a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin. The most common classes are aminium/uronium and phosphonium salts derived from HOBt or its analogues. bachem.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) was a widely used coupling reagent that forms a reactive HOBt ester in situ. It provides rapid and efficient coupling for most standard amino acids. peptide.com However, for sterically hindered amino acids or difficult sequences, its reactivity may be insufficient to drive the reaction to completion in a short timeframe. uniurb.it

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered a more reactive and efficient coupling reagent than HBTU. bachem.compeptide.comluxembourg-bio.com Its higher reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety, which is a more effective leaving group than HOBt due to the electron-withdrawing effect of the pyridine nitrogen. This makes HATU particularly suitable for coupling sterically hindered residues like this compound. Studies have shown that HATU reacts faster and results in less epimerization during coupling compared to HBTU. peptide.com

When using these reagents, a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) is required to facilitate the activation. bachem.com It is crucial to use the coupling reagent in slight excess relative to the amino acid and to avoid a large excess relative to the resin loading, as this can lead to side reactions like the capping of the N-terminus. bachem.compeptide.com For a modified amino acid like 2-Methoxy-D-Phenylalanine, the enhanced reactivity of HATU is often preferred to overcome potential steric hindrance from the methoxy-substituted phenyl ring and ensure near-quantitative coupling yields.

ReagentFull NameActivating AdditiveRelative ReactivityKey AdvantagesPotential Issues
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt (1-Hydroxybenzotriazole)HighCost-effective, reliable for standard couplings. peptide.comLess effective for hindered couplings; risk of guanidinylation if used in large excess. bachem.compeptide.com
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOAt (1-Hydroxy-7-azabenzotriazole)Very HighFaster kinetics, lower racemization risk, excellent for hindered amino acids. peptide.comHigher cost; risk of guanidinylation if used in large excess. peptide.com

The solvent system in SPPS plays a crucial role beyond simply dissolving reagents. It must facilitate the swelling of the polymer resin, which allows reagents to access the reactive sites within the resin matrix. Inadequate swelling can lead to incomplete reactions and poor yields. Furthermore, the solvent must effectively solvate the growing peptide chain to prevent intermolecular aggregation, which can hinder coupling reactions. nih.govchemrxiv.org

N,N-Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS due to its excellent resin-swelling properties and its ability to dissolve most protected amino acids and reagents. chemrxiv.org However, its classification as a hazardous substance has prompted research into alternatives.

N-Methyl-2-pyrrolidone (NMP) is another effective solvent with strong solvating properties, sometimes proving superior to DMF for disrupting peptide aggregation in difficult sequences. chemrxiv.org

Recently, "green" solvent systems have been explored to reduce the environmental impact of peptide synthesis. Mixtures such as Anisole/Dimethyl Sulfoxide (DMSO) have been shown to be effective, with the solvent composition tuned to be less polar for the coupling step and more polar for the Fmoc-deprotection step. chemrxiv.orgchemrxiv.org The choice of solvent can directly impact coupling efficiency; a solvent that provides superior solvation of both the resin and the growing peptide chain will result in higher coupling yields and greater purity of the final product. chemrxiv.org For a hydrophobic residue like 2-Methoxy-D-Phenylalanine, ensuring adequate solvation with a solvent like DMF or NMP is critical to prevent aggregation and ensure complete reaction.

SolventKey PropertiesAdvantages in SPPSDisadvantages
DMFPolar aprotic, excellent resin swelling"Gold standard", dissolves most reagents, good for swelling and solvation. chemrxiv.orgReproductive toxicity concerns. chemrxiv.org
NMPPolar aprotic, strong solvating powerCan be superior to DMF in preventing aggregation of difficult sequences. chemrxiv.orgHigher cost and boiling point.
Anisole/DMSOTunable polarity, greener alternativeReduced environmental impact, recyclable, demonstrated high efficiency. chemrxiv.orgRequires optimization of solvent ratios for different steps. chemrxiv.org

Stereochemical Integrity during Peptide Elongation

Maintaining the stereochemical purity of each amino acid during its incorporation is of utmost importance in peptide synthesis. The introduction of this compound requires that its D-configuration be preserved throughout the synthesis to avoid the formation of diastereomeric impurities, which are often challenging to separate and can have significantly different biological activities. nih.gov

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of the amino acid. In Fmoc-SPPS, this side reaction primarily occurs during the activation step of the coupling reaction. peptide.commdpi.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be abstracted by the tertiary amine base (e.g., DIPEA) used in the coupling reaction, leading to a loss of chirality. peptide.com

Amino acids with electron-withdrawing groups or aromatic side chains, such as Phenylglycine, are particularly susceptible to racemization because the side chain can stabilize the carbanionic intermediate formed upon proton abstraction. researchgate.net While the methoxy (B1213986) group on 2-Methoxy-D-Phenylalanine is electron-donating, the aromatic nature of the phenyl ring itself still presents a risk.

Monitoring: The extent of racemization is typically assessed after the synthesis is complete. The crude peptide is analyzed by reverse-phase HPLC, often in comparison with a synthesized standard of the undesired diastereomer. The different stereoisomers usually have slightly different retention times, allowing for their separation and quantification. nih.gov

Mitigation Strategies:

Choice of Coupling Reagent: Reagents that incorporate HOAt (like HATU) or Oxyma Pure are known to suppress racemization more effectively than HOBt-based reagents. bachem.comresearchgate.net

Minimizing Pre-activation Time: The longer the activated amino acid exists as a reactive ester or oxazolone before coupling, the greater the opportunity for racemization. Therefore, minimizing the time between activation and addition to the resin is crucial. nih.gov

Use of Weaker Bases: Using a more sterically hindered or weaker base than DIPEA, such as 2,4,6-collidine, can reduce the rate of proton abstraction from the α-carbon, thereby limiting racemization. researchgate.net

Temperature Control: Elevated temperatures, such as those used in microwave-assisted SPPS, can accelerate racemization. Lowering the coupling temperature for sensitive residues is an effective strategy to maintain stereochemical integrity. researchgate.net

The final diastereomeric purity of a peptide containing this compound is influenced by a combination of factors throughout the synthesis.

Amino Acid Structure: The inherent electronic and steric properties of the amino acid side chain play a significant role. Aromatic residues are generally more prone to racemization than aliphatic ones. peptide.comresearchgate.net

Activation Method: As discussed, the choice of coupling reagent and any additives (HOAt, HOBt, Oxyma) is a primary determinant of racemization levels. peptide.comresearchgate.net Uronium/aminium salt activators are generally preferred for their speed, but conditions must be optimized.

Base: The type and concentration of the tertiary amine base used for activation directly influence the rate of α-proton abstraction. uniroma1.it

Reaction Temperature: Higher temperatures increase the rates of both the desired coupling reaction and the undesired racemization side reaction. A balance must be found to ensure efficient coupling without compromising chiral purity. researchgate.net

Purity of Starting Material: The stereochemical purity of the initial this compound building block is critical. Any L-isomer present in the starting material will be incorporated into the peptide, resulting in a diastereomeric impurity. researchgate.net

By carefully controlling these factors, particularly through the use of highly efficient, low-racemization coupling reagents like HATU and optimizing reaction conditions, this compound can be successfully incorporated into peptide sequences with high yield and excellent preservation of its stereochemical integrity.

Addressing Sequence-Specific Challenges in SPPS

The primary structure of a peptide can significantly impact the efficiency of SPPS. Issues such as side reactions and the formation of secondary structures on the solid support can lead to incomplete reactions and the generation of impurities.

Aspartimide formation is one of the most significant side reactions encountered during Fmoc-based SPPS. nih.gov This intramolecular cyclization occurs when a peptide sequence contains an aspartic acid (Asp) residue. The process is initiated by the repeated exposure to the basic conditions required for Fmoc group removal, typically using piperidine. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a succinimide (B58015) ring intermediate, known as an aspartimide. iris-biotech.de This intermediate is unstable and can be opened by nucleophiles, such as piperidine or trace water, leading to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts. nih.goviris-biotech.de This side reaction is particularly problematic as it can lead to racemization and yield impurities that are difficult to separate from the target peptide. nih.govbiotage.com

Several strategies have been developed to mitigate aspartimide formation:

Modification of Deprotection Conditions: Using a weaker base than piperidine, such as piperazine (B1678402) or morpholine (B109124), can reduce the rate of aspartimide formation. iris-biotech.debiotage.com Another approach involves adding an acidic additive, like hydroxybenzotriazole (HOBt) or formic acid, to the piperidine solution to lower the basicity of the cleavage reagent. iris-biotech.debiotage.com

Sterically Hindered Side-Chain Protection: Replacing the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with bulkier esters can sterically hinder the intramolecular cyclization. iris-biotech.deresearchgate.net The increased steric demand of these groups provides greater protection against the formation of the aspartimide intermediate. iris-biotech.de

Backbone Protection: Protecting the amide nitrogen of the amino acid following the aspartic acid residue can completely prevent aspartimide formation. biotage.com The 2,4-dimethoxybenzyl (Dmb) group is often used for this purpose, as it blocks the nucleophilic attack required for ring formation. peptide.com

While direct studies on the effect of 2-Methoxy-D-Phenylalanine are limited, the introduction of a sterically demanding, non-natural amino acid adjacent to an aspartic acid residue could potentially influence the local conformation of the peptide backbone. This conformational constraint might sterically impede the formation of the succinimide ring, thereby reducing the incidence of this problematic side reaction.

"Difficult sequences" in SPPS are typically those prone to forming stable secondary structures, such as β-sheets, which leads to inter- or intra-chain aggregation on the solid support. peptide.com This aggregation can prevent reagents from accessing the reactive N-terminus of the growing peptide chain, resulting in incomplete coupling and deprotection steps and leading to deletion or truncated sequences. Hydrophobic sequences are particularly susceptible to aggregation. peptide.com

To overcome these challenges, several strategies are employed:

Disrupting Secondary Structures: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen can disrupt the hydrogen bonding patterns that lead to aggregation. peptide.com These groups are later removed during the final acid cleavage step.

Specialized Reagents and Conditions: The use of elevated temperatures, microwave irradiation, or chaotropic salts can help to disrupt aggregates and improve reaction kinetics. nih.govpeptide.com Solvents with higher polarity or additives like dimethylsulfoxide (DMSO) can also enhance the solvation of the peptide chain. peptide.com

Incorporation of Structure-Disrupting Moieties: Unnatural amino acids with unique side-chain architecture or stereochemistry can act as "kink-formers" or disrupt regular secondary structures. merckmillipore.com The incorporation of this compound introduces a bulky, conformationally distinct residue. The methoxy group on the phenyl ring and the D-configuration of the amino acid can disrupt the typical packing of peptide chains, thereby suppressing aggregation and improving the efficiency of the synthesis for otherwise difficult sequences.

Post-Synthetic Processing and Purification Methodologies

Following the successful assembly of the peptide chain on the solid support, the peptide must be cleaved from the resin, deprotected, and purified to isolate the final product.

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In Fmoc-based synthesis, this is typically accomplished with a single treatment of a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com

During this process, the protecting groups are released as highly reactive cationic species. These cations can react with nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications. thermofisher.com To prevent these side reactions, nucleophilic scavengers are added to the TFA cleavage cocktail to trap the reactive cations. The choice of cleavage cocktail and scavengers is critical and depends on the amino acid composition of the peptide. thermofisher.com

Below is a table of common TFA-based cleavage cocktails and their applications.

Cleavage Cocktail (Reagent)Composition (% v/v)Primary Application and Notes
Standard (TFA/TIS/H₂O)95% TFA / 2.5% Triisopropylsilane / 2.5% H₂OSuitable for most peptides, especially those without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for t-butyl cations.
Reagent K82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% Ethanedithiol (EDT)A "universal" and robust cocktail for peptides containing multiple sensitive residues, including Arg(Pmc/Pbf), Trp, and Cys.
Reagent R90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleStrongly recommended for sequences containing Arg(Pmc/Mtr), Trp, Cys, and Met. thermofisher.com
TFA/EDT95% TFA / 2.5% H₂O / 2.5% EDTSpecifically useful for peptides containing Cysteine to prevent oxidation and reattachment of protecting groups.

The cleavage reaction is typically performed for 2-4 hours at room temperature. thermofisher.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. thermofisher.com

The crude peptide obtained after cleavage and precipitation contains the target molecule along with various impurities from incomplete reactions or side reactions during synthesis. bachem.com Therefore, a robust purification step is essential to isolate the desired peptide.

The most common and effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.orgpeptide.com This technique separates molecules based on their hydrophobicity.

Principle of RP-HPLC: A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), both containing an ion-pairing agent such as 0.1% TFA. bachem.compeptide.com The crude peptide mixture is loaded onto the column, and the concentration of the organic solvent is gradually increased. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later than more polar molecules.

Process: The separation is monitored by UV detection, typically at 210-220 nm. bachem.com Fractions are collected as they elute from the column and are analyzed for purity. Those fractions containing the pure target peptide are pooled together and lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder. peptide.com

In some cases, other chromatographic techniques like ion-exchange chromatography , which separates molecules based on their net charge, may be used as an alternative or complementary purification step to achieve very high purity. gilson.com

Spectroscopic and Structural Characterization of Fmoc 2 Methoxy D Phenylalanine and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including protected amino acids like Fmoc-2-Methoxy-D-Phenylalanine. nih.gov It provides detailed information about the chemical environment of individual atoms, enabling confirmation of the molecular structure and assessment of conformational dynamics. nih.govauremn.org.br

¹H NMR for Structural Confirmation and Purity Assessment

Proton (¹H) NMR spectroscopy serves as a primary tool for confirming the identity and assessing the purity of this compound. The spectrum displays characteristic signals for each unique proton in the molecule. The protons of the fluorenyl (Fmoc) group typically appear in the aromatic region (around 7.2-7.9 ppm). chemicalbook.com The protons of the D-phenylalanine moiety, including the α-proton, β-protons, and the aromatic protons of the phenyl ring, exhibit distinct chemical shifts. The introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring is confirmed by a sharp singlet, typically appearing around 3.8 ppm. The integration of these signals allows for a quantitative assessment of the compound's purity.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data is extrapolated from spectra of similar compounds like Fmoc-D-Phenylalanine. chemicalbook.comchemicalbook.com Actual values may vary.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Fmoc Aromatic (8H)7.20 - 7.90Multiplet
Phenylalanine Aromatic (4H)6.80 - 7.30Multiplet
NH~7.50Doublet
Fmoc CH4.10 - 4.40Multiplet
Fmoc CH₂4.10 - 4.40Multiplet
α-CH4.10 - 4.30Multiplet
β-CH₂2.90 - 3.20Multiplet
OCH₃~3.80Singlet

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the integrity of the entire molecular framework. The carbonyl carbon of the carboxylic acid and the carbamate (B1207046) carbon of the Fmoc group are particularly diagnostic, appearing significantly downfield (typically >170 ppm and >155 ppm, respectively). The presence and position of the methoxy group are confirmed by a signal around 55-60 ppm and by its electronic effect on the chemical shifts of the aromatic carbons to which it is attached. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data is extrapolated from spectra of D-Phenylalanine and knowledge of substituent effects. researchgate.netchemicalbook.com Actual values may vary.

Carbon AtomExpected Chemical Shift (δ, ppm)
Carboxyl C=O172 - 176
Fmoc C=O155 - 157
Aromatic C (Fmoc & Phenyl)115 - 145
α-C54 - 58
Methoxy C (OCH₃)55 - 60
Fmoc CH46 - 48
Fmoc CH₂66 - 68
β-C37 - 40

Advanced NMR Techniques for Conformational Analysis

While 1D NMR confirms the basic structure, advanced 2D NMR techniques are employed to investigate the three-dimensional conformation of this compound, especially when incorporated into peptides. nih.govmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial distance restraints for calculating the 3D structure.

Correlation Spectroscopy (COSY): This technique reveals scalar coupling between protons connected through chemical bonds, helping to assign complex spin systems within the molecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra. nih.gov

By analyzing coupling constants (e.g., ³J(HN,Hα)) and NOE patterns, researchers can determine the torsional angles (phi, psi, and chi) that define the peptide backbone and side-chain conformations. nih.govmdpi.com This information is vital for understanding how the 2-methoxy substituent influences local peptide folding and molecular recognition events.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the vibrational modes of a molecule's functional groups. mdpi.com These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

Analysis of Functional Group Vibrations

The FTIR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. researchgate.netnih.gov These spectra serve as a molecular fingerprint, confirming the presence of key structural motifs.

Amide and Carbonyl Vibrations: The C=O stretching vibrations are prominent in the IR spectrum. The carboxylic acid carbonyl typically appears around 1700-1750 cm⁻¹, while the urethane (B1682113) carbonyl of the Fmoc group is found near 1690-1720 cm⁻¹. The N-H bending (Amide II) vibration is observed around 1535 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The phenyl and fluorenyl groups give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations. researchgate.netnsf.gov

Methoxy Group Vibrations: The C-O stretching of the methoxy group is expected to produce a distinct band, typically in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on data from related Fmoc-amino acids and phenylalanine derivatives. researchgate.netresearchgate.netnih.gov

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3400N-H StretchAmide
2800 - 3100C-H StretchAromatic, Aliphatic
1690 - 1750C=O StretchCarboxylic Acid, Urethane
~1535N-H Bend (Amide II)Amide
1450 - 1600C=C StretchAromatic Rings
1000 - 1300C-O StretchMethoxy, Carboxylic Acid
730 - 770C-H Out-of-plane BendAromatic Rings

Probing Hydrogen Bonding and Molecular Interactions

FTIR and Raman spectroscopy are particularly powerful for studying hydrogen bonding. nih.gov The formation of hydrogen bonds, either intramolecularly or intermolecularly in peptide conjugates or the solid state, causes predictable shifts in vibrational frequencies. rsc.org For example, the stretching frequency of a donor group (like N-H or O-H) decreases upon hydrogen bond formation, while the corresponding bending frequency often shifts to a higher wavenumber. researchgate.net Similarly, the C=O stretching frequency of a hydrogen bond acceptor group typically shifts to a lower wavenumber (a red shift). nih.gov By analyzing these spectral shifts, the presence, strength, and nature of hydrogen bonding networks involving the amide, carboxyl, and potentially the methoxy oxygen of this compound can be investigated, providing insight into the self-assembly and interaction patterns of its peptide conjugates. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for the characterization of Fmoc-protected amino acids and their corresponding peptide conjugates. It provides precise molecular weight information, which is fundamental for verifying the identity and purity of the synthesized compounds. For this compound, high-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to confirm its empirical formula.

In the context of peptide synthesis, mass spectrometry is crucial for sequence verification. lew.ro During solid-phase peptide synthesis (SPPS), the incorporation of this compound can be confirmed at each step by analyzing a small cleaved portion of the resin-bound peptide. Post-synthesis, the final peptide product is analyzed to ensure it has the correct mass, confirming the successful incorporation of the modified amino acid and the fidelity of the entire sequence. kcl.ac.uk Tandem mass spectrometry (MS/MS) further allows for the fragmentation of the peptide, providing sequence-specific data that confirms the exact position of the 2-Methoxy-D-Phenylalanine residue within the peptide chain. lew.ro

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C25H23NO5
Molecular Weight 417.46 g/mol

This interactive table provides the fundamental molecular properties of the title compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. nih.govcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides insight into the conformational landscape of peptides, including the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.orgmtoz-biolabs.com

The incorporation of a non-canonical amino acid such as 2-Methoxy-D-Phenylalanine can significantly influence the secondary structure of a peptide. The steric bulk and electronic properties of the 2-methoxyphenyl group can either promote or disrupt the formation of regular secondary structures. CD spectroscopy can monitor these conformational changes. cornell.edu For instance, the introduction of this residue might induce a specific turn or helical sense, which would be reflected in the CD spectrum. nih.gov The spectra of D-amino acids are typically opposite in sign to their L-enantiomer counterparts, a key consideration in the analysis. researchgate.net

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Characteristic Wavelengths (nm)
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm
β-Sheet Negative band at ~218 nm, positive band at ~195 nm

This interactive table summarizes the characteristic CD spectral features associated with common peptide secondary structures. mtoz-biolabs.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov For this compound, single-crystal X-ray diffraction would unambiguously confirm its absolute stereochemistry as 'D'. Furthermore, it would provide precise information on bond lengths, bond angles, and the preferred conformation of the molecule in the solid state.

Analysis of the crystal structure would reveal the orientation of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group relative to the amino acid backbone and the 2-methoxyphenyl side chain. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net While a specific crystal structure for this compound is not publicly available, data from the closely related Fmoc-L-phenylalanine shows how the molecules arrange in the crystal lattice, driven by interactions between the Fmoc groups. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools to complement experimental data and offer deeper insights into the structural and dynamic properties of this compound and its peptide conjugates.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. mdpi.com For this compound, DFT calculations can be employed to determine its most stable conformation (lowest energy state) by optimizing the geometry. mdpi.comresearchgate.net These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to compute various molecular properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information helps in understanding the molecule's reactivity and its potential non-covalent interactions. DFT calculations are also instrumental in predicting vibrational frequencies, which can aid in the interpretation of infrared (IR) and Raman spectra. The choice of functional and basis set is critical for the accuracy of DFT results. frontiersin.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For peptides containing this compound, MD simulations can reveal the accessible conformational landscape and the dynamic behavior of the peptide in different environments (e.g., in vacuum or in a solvent). nih.govbyu.edu

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Supramolecular Self-Assembly

The self-assembly of Fmoc-amino acids is a well-documented phenomenon, typically driven by a combination of non-covalent interactions. These include π-π stacking of the aromatic fluorenyl (Fmoc) groups, hydrogen bonding between the carbamate and carboxylic acid moieties, and hydrophobic interactions involving the amino acid side chain. nih.govresearchgate.netnih.gov This delicate balance of forces allows these small molecules to form hierarchical structures, such as nanofibers and nanotubes, which can entangle to create hydrogels or organogels. nih.govresearchgate.netlu.se

However, the introduction of a methoxy group at the ortho (2-position) of the phenylalanine ring, as in this compound, is expected to significantly alter these interactions. Substituents on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its ability to self-assemble.

Research on other phenylalanine derivatives with substituted aromatic rings provides some insight. Studies on peptides containing phenylalanine analogs with electron-donating groups (EDGs), such as a methoxy group, have suggested that these substitutions can inhibit aggregation. nih.gov The methoxy group in O-methyltyrosine, for example, was found to prevent the π-π stacking interactions that are crucial for the self-assembly process in certain peptide sequences. nih.gov This finding raises the possibility that this compound may not readily form the self-assembled gels and nanostructures that are characteristic of its unsubstituted counterpart, Fmoc-phenylalanine.

Without specific experimental data for this compound, the following key areas, as outlined in the initial request, remain unaddressed in the scientific literature:

Mechanisms of Self-Assembly: There are no specific studies detailing the precise role of π-π stacking, hydrogen bonding, and hydrophobic interactions for this compound. The electronic and steric influence of the 2-methoxy group on the stability and geometry of self-assembled structures has not been characterized.

Formation and Characterization of Gels: No literature was found describing the successful formation of hydrogels or organogels from this compound. As such, data on critical gelation concentrations, gelation kinetics, and solvent effects are absent.

Rheological Properties: Without the formation of gels, there is no rheological data, such as storage modulus (G') and loss modulus (G''), to characterize the mechanical strength and viscoelastic properties. nih.govmdpi.com

Morphological Analysis: There are no published microscopic analyses (e.g., TEM, SEM, AFM) that identify or characterize the morphology of any self-assembled structures like nanofibers or nanotubes for this specific compound. researchgate.net

Supramolecular Self Assembly of Fmoc Phenylalanine Derivatives

Development of Hybrid Materials Incorporating Fmoc-Phenylalanine Scaffolds

To enhance the functionality and mechanical properties of Fmoc-phenylalanine-based materials, researchers have focused on the development of hybrid materials. These materials are created by combining the self-assembling peptide derivatives with other entities such as polymers, polysaccharides, or other peptides. nih.gov This approach has led to the creation of novel materials with improved stability, biocompatibility, and mechanical robustness, expanding their potential applications in fields like tissue engineering and drug delivery. nih.govresearchgate.net

One strategy involves the fabrication of a hybrid double-network (DN) hydrogel. This can be achieved by combining a self-assembled Fmoc-phenylalanine (Fmoc-F) gel with a covalently cross-linked polyacrylamide (PAAm) network. researchgate.net The incorporation of up to 2 wt% of Fmoc-F into the DN hydrogel, which contains 90 wt% water, results in the formation of thinner and shorter nanofibers within the PAAm gel network compared to a pure Fmoc-F hydrogel. researchgate.net This suggests a strong interaction between the two gelator networks. researchgate.net

The structural properties of the resulting hybrid hydrogel, such as mechanical rigidity, the entanglement of the fibrillary network, and the thickness of the fibers, are highly dependent on the experimental conditions used during preparation. nih.gov The design of these hybrid nanomaterials based on the Fmoc-FF dipeptide hydrogelator allows for the tailoring of properties for specific applications. nih.gov

Table 2: Comparison of Pure and Hybrid Fmoc-F Hydrogels

Hydrogel Type Nanofiber Morphology
Pure Fmoc-F Hydrogel Standard fibrillar network
Fmoc-F / PAAm DN Hydrogel Thinner and shorter nanofibers

This table illustrates the structural changes observed upon forming a double-network hybrid hydrogel. researchgate.net

Modulation of Self-Assembly through Structural Modifications

The self-assembly behavior of Fmoc-phenylalanine derivatives can be finely tuned by making specific structural modifications to the molecule. These modifications can alter the non-covalent interactions that drive the assembly process, leading to changes in the kinetics of assembly, the morphology of the resulting nanostructures, and the bulk properties of the hydrogel.

Halogenation of the phenyl side chain of Fmoc-phenylalanine has been shown to be an effective strategy for modulating self-assembly. The incorporation of single halogen substituents (F, Cl, Br) on the aromatic side-chain can dramatically enhance the efficiency of self-assembly into amyloid-like fibrils and promote hydrogelation. rsc.org The position of the halogen substitution (ortho, meta, or para) and the nature of the halogen itself have a strong influence on the rate of self-assembly and the rheological properties of the resulting hydrogel. rsc.orgresearchgate.net For instance, single-fluorinated Fmoc-phenylalanine derivatives exhibit improved stability and mechanical properties compared to the pentafluorinated analogue, Fmoc-F5-Phe. nih.govacs.org

C-terminal modification of fluorinated Fmoc-Phe derivatives also significantly impacts their self-assembly and hydrogelation. Converting the C-terminal carboxylic acid to an amide or methyl ester group perturbs the hydrophobicity and hydrogen bonding capacity of the C-terminus. acs.org The hydrogelation of the C-terminal acid forms is highly sensitive to pH, with rigid hydrogels forming at acidic pH (3.5) and significantly weaker gels at neutral pH (7). acs.org

Furthermore, the introduction of methyl groups onto the α-carbon of the amino acid in Fmoc-dipeptides has a marked influence on the morphology of the supramolecular nanostructures and their ability to form hydrogels. researchgate.net This highlights that even subtle chemical modifications can be used to precisely control the self-assembly process and the properties of the final material.

Table 3: Effect of Structural Modifications on Fmoc-Phenylalanine Self-Assembly

Modification Effect on Self-Assembly
Side-chain Halogenation Enhances self-assembly and hydrogelation; properties are dependent on halogen type and position. rsc.orgnih.govacs.org
C-terminal Modification Alters pH sensitivity of hydrogelation; affects hydrophobicity and hydrogen bonding. acs.org
α-carbon Methylation Influences the morphology of supramolecular nanostructures and hydrogel formation ability. researchgate.net

This table summarizes the impact of different structural changes on the self-assembly behavior.

Advanced Protecting Group Chemistry and Deprotection Studies Relevant to Fmoc 2 Methoxy D Phenylalanine

Mechanistic Studies of Fmoc Deprotection

The removal of the Fmoc group is a pivotal step in Fmoc-based SPPS. It proceeds via a base-mediated elimination mechanism, the specifics of which have been a subject of detailed study to optimize peptide synthesis and minimize side reactions.

E1cB Mechanism and Side Product Formation

The deprotection of the Fmoc group occurs through an E1cB (Elimination Unimolecular conjugate Base) mechanism. wikipedia.org This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638). nih.govspringernature.compeptide.com This initial deprotonation is a rapid and reversible step, forming a carbanion intermediate, which is the conjugate base of the starting compound. wikipedia.org

Following the proton abstraction, a slower, rate-determining β-elimination occurs, leading to the cleavage of the C-O bond and the release of the free amine of the amino acid, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). peptide.comluxembourg-bio.comresearchgate.net

Mechanism of Fmoc Deprotection:

Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene (B118485) ring.

β-Elimination: The resulting carbanion undergoes elimination, releasing the deprotected amine, CO2, and dibenzofulvene (DBF).

DBF Scavenging: The secondary amine used for deprotection traps the reactive DBF to form a stable adduct, preventing side reactions. nih.govpeptide.com

The highly reactive nature of the dibenzofulvene intermediate can lead to the formation of undesirable side products if not effectively scavenged. The secondary amine used for deprotection, such as piperidine, also acts as a scavenger for the liberated DBF. peptide.com However, incomplete scavenging or the inherent reactivity of certain peptide sequences can lead to side reactions, including:

Aspartimide Formation: In sequences containing aspartic acid, the deprotected backbone nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring. This is a common side reaction catalyzed by the basic conditions of Fmoc removal. nih.govresearchgate.net

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can intramolecularly attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. researchgate.net

Nα-Fluorenylmethylation: If DBF is not efficiently trapped, it can react with the newly liberated amine, leading to an undesired and irreversible modification. acs.org

Kinetic Analysis of Deprotection Reactions

The kinetics of Fmoc deprotection are crucial for ensuring the complete and efficient removal of the protecting group without causing damage to the growing peptide chain. Kinetic studies are often performed by monitoring the formation of the dibenzofulvene-amine adduct, which has a characteristic UV absorbance around 300 nm. nih.govresearchgate.net

The rate of deprotection is influenced by several factors:

Base Concentration: Higher concentrations of the base, such as piperidine, generally lead to faster deprotection. For example, studies have shown that increasing piperidine concentration from 1% to 5% can reduce the time required for complete Fmoc removal from over 5 minutes to under 3 minutes. researchgate.net

Steric Hindrance: The amino acid residue to which the Fmoc group is attached can affect the reaction rate. Deprotection from sterically hindered amino acids may be slower.

Peptide Aggregation: As the peptide chain elongates, intermolecular aggregation can hinder the access of the deprotection reagent to the N-terminus, leading to slow or incomplete Fmoc removal. luxembourg-bio.com

Kinetic assays comparing different deprotection reagents, such as piperidine, 4-methylpiperidine (B120128), and piperazine (B1678402), have been conducted to evaluate their efficiency. nih.gov For instance, when deprotecting Fmoc-L-Arginine(Pbf)-OH, a minimum of 10 minutes was found to be necessary for efficient removal, with no significant differences observed between the three reagents at that time point. However, at shorter times, piperazine was found to be less efficient. nih.gov In contrast, for Fmoc-L-Leucine-OH, deprotection was efficient with all three reagents even at shorter reaction times. nih.gov

Table 1: Factors Influencing Fmoc Deprotection Kinetics

Factor Effect on Deprotection Rate Reference
Base Concentration Higher concentration generally increases the rate. researchgate.net
Base Strength Stronger bases can accelerate the initial proton abstraction. springernature.com
Solvent Polarity More polar solvents (e.g., DMF, NMP) facilitate the reaction. springernature.comresearchgate.net
Steric Hindrance Increased steric bulk around the N-terminus can decrease the rate.
Peptide Aggregation Aggregation can significantly slow down or prevent complete deprotection. luxembourg-bio.com

Alternative Deprotection Conditions and Reagents

While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal, its disadvantages, including toxicity and the potential for side-product formation, have driven research into alternative methods. scholaris.cascholaris.ca

Lewis Acid Catalysis in Deprotection

An alternative to the standard basic deprotection involves the use of Lewis acids. This approach circumvents the issues associated with basic reagents. Studies have shown that Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can effectively catalyze the removal of the Fmoc group. acs.orgresearchgate.net This method is particularly useful in syntheses where the molecule contains base-sensitive functionalities. nih.gov However, the use of strong Lewis acids requires careful consideration, as it can pose a risk of premature cleavage of acid-sensitive side-chain protecting groups (e.g., Boc) or cause other undesired side reactions. acs.orgnih.gov The mechanism often involves coordination of the Lewis acid to the carbonyl oxygen of the carbamate (B1207046), facilitating its cleavage.

Non-Piperidine Bases for Fmoc Removal

A variety of other bases have been investigated as replacements for piperidine to mitigate its drawbacks and to fine-tune the deprotection process.

4-Methylpiperidine (4-MP): This derivative has been shown to deprotect the Fmoc group as efficiently as piperidine. iris-biotech.de It is often considered a favorable alternative as it is not a controlled substance, unlike piperidine. iris-biotech.de

Piperazine (PZ): Used as a deprotection reagent, piperazine has shown comparable performance to piperidine in several syntheses. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that removes the Fmoc group much faster than piperidine. peptide.com However, because it is non-nucleophilic, it cannot scavenge the dibenzofulvene byproduct. Therefore, it is often used in combination with a nucleophilic scavenger, or its use is carefully controlled to prevent side reactions. peptide.comacs.org

Pyrrolidine (B122466): Identified as an efficient base, pyrrolidine enables Fmoc removal in less polar solvent mixtures, expanding the range of "green" solvents that can be used in SPPS. acs.org

Diethylamine (B46881) (DEA): As a less expensive alternative, diethylamine can be used for Fmoc removal, sometimes in the presence of Lewis acids to enhance its efficacy. scholaris.cascholaris.ca

3-(Diethylamino)propylamine (DEAPA): This base has been identified as a viable and more sustainable alternative to piperidine, capable of minimizing the formation of side products like diastereoisomers and aspartimide derivatives. rsc.org

Table 2: Comparison of Alternative Fmoc Deprotection Reagents

Reagent Key Characteristics Reference(s)
Piperidine Standard reagent; effective but toxic and regulated. scholaris.cairis-biotech.de
4-Methylpiperidine As efficient as piperidine; not a controlled substance. luxembourg-bio.comiris-biotech.de
DBU Very fast, non-nucleophilic; requires a scavenger for DBF. peptide.comiris-biotech.de
Piperazine Comparable efficiency to piperidine. nih.gov
Pyrrolidine Effective in less polar, "green" solvents. acs.org
Diethylamine Inexpensive; can be used with Lewis acids. scholaris.cascholaris.ca
DEAPA Sustainable alternative; minimizes certain side products. rsc.org

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The synthesis of complex peptides, especially those with post-translational modifications or multiple reactive sites, relies heavily on orthogonal protecting group strategies. jocpr.com Orthogonality means that different classes of protecting groups can be removed selectively under distinct chemical conditions without affecting other protecting groups present in the molecule. jocpr.combiosynth.com

The Fmoc/tBu (tert-butyl) strategy is the most prominent example of an orthogonal system in modern peptide synthesis. biosynth.com

The Fmoc group protects the α-amine of the incoming amino acid and is removed at each cycle of peptide elongation using a base (e.g., piperidine).

Side-chain protecting groups are typically tert-butyl (tBu) based ethers, esters, and carbamates. These groups are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acid, such as trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the resin. biosynth.comnih.gov

This orthogonality ensures that the reactive side-chain functionalities remain masked throughout the synthesis, preventing side reactions during both the deprotection and coupling steps. biosynth.com The mild conditions used for Fmoc removal are compatible with many sensitive functionalities, such as phosphorylation and glycosylation, making it the preferred method for synthesizing modified peptides. nih.gov In contrast, older strategies like the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method relied on graded acid lability, which offered less distinct cleavage conditions and could lead to premature side-chain deprotection. biosynth.com The clear distinction between base-labile (Fmoc) and acid-labile (tBu) groups provides precise control over the synthetic process, which is essential for the successful assembly of complex and sensitive peptide molecules. acs.orgjocpr.com

Stability of Fmoc-Protected Compounds under Various Reaction Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, primarily due to its unique and well-defined stability profile. Its utility hinges on its remarkable stability to a wide range of acidic and certain reductive conditions, contrasted with its calculated lability to mild bases. This distinct reactivity spectrum allows for an orthogonal protection strategy, enabling the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups. While the following findings apply broadly to Fmoc-protected amino acids, they are considered representative for derivatives such as Fmoc-2-Methoxy-D-Phenylalanine.

The core of the Fmoc group's reactivity is the fluorenyl ring system, which makes the proton at the C9 position acidic (pKa ~23 in DMSO). This acidity facilitates its removal by base via a β-elimination (E1cb mechanism). Conversely, the urethane (B1682113) linkage is stable to acids, which typically cleave other protecting groups like tert-butyloxycarbonyl (Boc) through a carbocationic mechanism.

Stability Under Basic Conditions

The Fmoc group is defined by its sensitivity to basic conditions. Cleavage is readily achieved using amine bases, with secondary amines being particularly effective. The standard condition for Fmoc removal during solid-phase peptide synthesis (SPPS) is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection mechanism involves the abstraction of the acidic C9 proton by the base, leading to the formation of a stabilized carbanion. This intermediate rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. Secondary amines like piperidine or morpholine (B109124) are advantageous because they not only act as the base for the initial deprotection but also trap the electrophilic DBF byproduct, forming a stable adduct and preventing side reactions.

The rate of Fmoc cleavage is highly dependent on the base employed and the solvent system. Primary and secondary amines are generally rapid deprotection agents, whereas tertiary amines like N,N-diisopropylethylamine (DIEA) remove the Fmoc group much more slowly. The polarity of the solvent also plays a crucial role, with polar solvents like DMF promoting faster reaction rates compared to less polar solvents like dichloromethane (B109758) (DCM).

Research has quantified the efficiency of various bases in cleaving the Fmoc group, as illustrated by the deprotection half-lives of Fmoc-Val-OH in DMF.

Deprotection Half-life of Fmoc-Val-OH with Various Amine Bases in DMF
Amine Base ConditionHalf-life (t½)
20% Piperidine6 seconds
5% Piperidine20 seconds
50% Morpholine1 minute
50% Dicyclohexylamine35 minutes
50% Diisopropylethylamine (DIEA)10 hours

Data sourced from Total Synthesis.

Alternative non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) are also effective, often used in concentrations around 2-5% in DMF. Furthermore, 4-methylpiperidine has been shown to be an efficient substitute for piperidine.

Stability Under Acidic Conditions

A defining characteristic of the Fmoc group is its exceptional stability under acidic conditions. This stability is the foundation of the Fmoc/tBu orthogonal strategy in SPPS, where the temporary Nα-Fmoc group is removed by a base, while permanent side-chain protecting groups (e.g., tBu, Boc, Trityl) are removed at the final stage using strong acids.

Fmoc-protected compounds are stable to treatment with strong acids commonly used for cleaving other protecting groups, including:

Trifluoroacetic acid (TFA)

Hydrogen bromide (HBr)

Sulfuric acid

Thionyl chloride

This allows for the selective deprotection of Boc groups or the cleavage of peptides from Wang or Rink Amide resins using cocktails containing high concentrations of TFA (e.g., 95% TFA) without affecting the Fmoc group.

Stability Under Reductive Conditions (Hydrogenolysis)

The stability of the Fmoc group towards catalytic hydrogenation is not absolute, and it is sometimes described as quasi-orthogonal to protecting groups that are readily cleaved by these conditions, such as the benzyloxycarbonyl (Cbz) group. While the Fmoc group is significantly more resistant to hydrogenolysis than benzyl-type groups, cleavage can occur under certain conditions.

Novel methods have been developed for the deprotection of the Fmoc group using Pd/C-catalyzed hydrogenation, with the reaction rate enhanced by the addition of acetonitrile (B52724) or the application of hydrogen pressure. This indicates that while Fmoc protection is compatible with some mild hydrogenation reactions, it is not completely inert and care must be taken when planning synthetic routes involving catalytic reduction steps.

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes for Stereoisomers and Complex Analogues

The precise chemical architecture of Fmoc-2-Methoxy-D-Phenylalanine is fundamental to its function. Future research will focus on developing more efficient and stereoselective synthetic routes to access not only this compound but also its stereoisomers and more complex analogues.

Asymmetric synthesis is key to obtaining enantiomerically pure D-amino acids. nih.govresearchgate.net Future methodologies may leverage engineered biocatalysts, such as evolved variants of phenylalanine ammonia (B1221849) lyases (PALs) or D-amino acid dehydrogenases, to produce 2-Methoxy-D-Phenylalanine from accessible prochiral starting materials with high atom economy. nih.gov These enzymatic methods offer a greener alternative to traditional organic synthesis, which often requires chiral auxiliaries or resolution steps. nih.gov

Furthermore, the development of synthetic pathways to introduce additional modifications to the phenyl ring or the methoxy (B1213986) group will be a significant area of exploration. This could involve late-stage functionalization techniques to create a library of analogues with diverse electronic and steric properties, enabling a systematic investigation of structure-activity relationships.

Table 1: Potential Asymmetric Synthetic Strategies for 2-Methoxy-D-Phenylalanine

Synthetic Approach Key Features Potential Advantages
Biocatalytic Hydroamination Use of engineered Phenylalanine Ammonia Lyases (PALs). High stereoselectivity, environmentally friendly, uses inexpensive starting materials.
Chemoenzymatic Deracemization Coupling stereoselective oxidation (e.g., with D-amino acid oxidase) and non-selective reduction. High yield and excellent optical purity from racemic mixtures. researchgate.net
Asymmetric Strecker Synthesis Use of chiral catalysts or auxiliaries in the reaction of an aldehyde, ammonia, and cyanide. Well-established method, versatile for various side chains.

| Chiral Auxiliary-Based Alkylation | Employing auxiliaries like Evans oxazolidinones for stereocontrolled alkylation. | High diastereoselectivity, predictable stereochemical outcome. nih.gov |

Integration with Automated Peptide Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) is the dominant technology for producing synthetic peptides. mdpi.comchemimpex.com The integration of this compound into these platforms is crucial for its widespread application. However, modified amino acids, particularly those with bulky side chains, can present challenges. calpaclab.comapeptides.com

The steric hindrance from the ortho-methoxy group may slow down coupling reactions. Future research will need to optimize coupling conditions, potentially requiring stronger activating reagents, extended reaction times, or the use of microwave-assisted SPPS to enhance efficiency. apeptides.comchemicalbook.com The development of specialized protocols for hindered amino acids will be essential. chemicalbook.com Additionally, the solubility of the growing peptide chain on the solid support can be affected by the incorporation of hydrophobic, modified residues, leading to aggregation and incomplete reactions. calpaclab.comapeptides.com Strategies to mitigate this, such as the use of pseudo-proline dipeptides or backbone-modifying protecting groups, will need to be adapted for sequences containing this compound. calpaclab.com

Table 2: Challenges and Mitigation Strategies in Automated Synthesis

Challenge Potential Cause Mitigation Strategy
Incomplete Coupling Steric hindrance from the ortho-methoxy group. Use of high-energy coupling activators (e.g., COMU), microwave heating, extended coupling times. chemicalbook.com
Peptide Aggregation Increased hydrophobicity and secondary structure formation on-resin. Incorporation of solubilizing tags, use of specialized resins, or sequence modification with pseudo-prolines. calpaclab.com

| Side Reactions | Instability of protecting groups under specific conditions. | Optimization of deprotection and cleavage cocktails to ensure stability of the methoxy group. |

Rational Design of this compound-Containing Peptidomimetics for Specific Research Probes

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nih.gov The unique properties of this compound make it an attractive candidate for the rational design of peptidomimetics to be used as specific research probes. chemimpex.com

The methoxy group can act as a structural constraint, influencing the local conformation and potentially locking the peptide into a bioactive fold. It can also participate in specific hydrogen bonding or steric interactions with biological targets. Future work will involve designing peptides where this residue is strategically placed to probe protein-protein interactions or enzyme active sites.

Furthermore, the Fmoc group itself, or the methoxy group, could serve as a handle for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. chemimpex.com This would enable the creation of chemical probes to visualize biological processes, identify binding partners through pull-down assays, or quantify enzymatic activity. chemimpex.com The design of such probes requires a deep understanding of the target system and the synthetic chemistry needed to append the desired functionality without disrupting the peptide's biological activity.

Advanced Characterization Techniques for Dynamic Self-Assembling Systems

Fmoc-protected aromatic amino acids are well-known for their ability to self-assemble into nanostructures like fibers, ribbons, and hydrogels. The introduction of a methoxy group is expected to modulate these self-assembly processes through altered π-π stacking and hydrophobic interactions. Future research will rely on a suite of advanced characterization techniques to understand the structure and dynamics of these systems at multiple length scales.

High-resolution microscopy, such as cryogenic transmission electron microscopy (cryo-TEM), will be essential for visualizing the morphology of the resulting nanostructures. To probe the molecular arrangement within these assemblies, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy on isotopically labeled samples will be invaluable. ssNMR can provide precise information on intermolecular packing, secondary structure, and the orientation of the aromatic rings within the assembled state. Other powerful techniques include Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) to analyze structural ordering in thin films and various spectroscopic methods (e.g., Circular Dichroism, Fourier-transform infrared spectroscopy) to monitor the formation of secondary structures like β-sheets.

Computational Predictive Models for Synthetic Outcomes and Material Properties

Computational modeling is becoming an indispensable tool in peptide science. In the context of this compound, two major areas for future computational development are the prediction of synthetic outcomes and the simulation of material properties.

Machine learning and deep learning models are being developed to predict the success of SPPS based on peptide sequence. chemimpex.com By training these models on large datasets that include outcomes for modified residues, it may become possible to anticipate challenges associated with incorporating this compound and proactively optimize synthesis protocols.

Molecular dynamics (MD) simulations offer a powerful way to predict and understand the self-assembly behavior of peptides. mdpi.com Future computational studies will model systems of this compound-containing peptides to predict how the methoxy group influences conformational preferences, intermolecular interactions, and the final supramolecular architecture. Techniques like replica-exchange molecular dynamics (REMD) can enhance sampling to explore the thermodynamic landscape of assembly. mdpi.com These predictive models will accelerate the rational design of novel peptide-based biomaterials with desired mechanical and functional properties.

Q & A

Basic Research Questions

Q. What is the role of the Fmoc group in Fmoc-2-Methoxy-D-Phenylalanine during peptide synthesis?

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). It prevents unintended side reactions during coupling steps and is selectively removed using piperidine (20–30% in DMF) to expose the amino group for subsequent residue addition. The 2-methoxy substituent on the phenyl ring may influence peptide solubility and steric interactions during chain assembly .

Q. How should this compound be stored to maintain stability?

  • Store the compound at +4°C in a dry, dark environment to prevent degradation of the Fmoc group. Prolonged exposure to moisture or elevated temperatures can lead to premature deprotection or racemization. Analytical data (e.g., HPLC) should be used to verify purity before use in critical experiments .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Reverse-phase HPLC with UV detection (λ = 254–280 nm) is the standard method. Mobile phases typically include acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak resolution. Mass spectrometry (MS) confirms molecular weight, while TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks. Purity thresholds ≥98% are recommended for reproducible synthesis .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Use double coupling protocols with activating reagents like HBTU/HOBt or Oxyma Pure/DIC to enhance reaction kinetics. Pre-activate the amino acid for 1–2 minutes before resin addition. Elevated temperatures (30–40°C) or microwave-assisted synthesis may reduce steric hindrance from the 2-methoxy group. Monitor coupling completion via Kaiser or chloranil tests .

Q. What strategies prevent racemization when incorporating this compound into peptide chains?

  • Maintain a pH > 7 during coupling to avoid protonation of the α-amine, which increases racemization risk. However, excessively alkaline conditions (>pH 9) can hydrolyze the Fmoc group. Use low-temperature coupling (0–4°C) and minimize reaction time. Chiral HPLC or circular dichroism (CD) spectroscopy can detect racemization post-synthesis .

Q. How does the 2-methoxy substituent influence the conformational properties of synthesized peptides?

  • The electron-donating methoxy group at the ortho position introduces steric bulk and may stabilize specific secondary structures (e.g., β-turns) via intramolecular hydrogen bonding. Comparative studies with non-methoxy analogs (e.g., Fmoc-D-Phenylalanine) using NMR or X-ray crystallography can elucidate structural impacts. The substituent’s polarity may also alter peptide solubility in organic/aqueous systems .

Methodological Considerations and Contradictions

  • Safety Data Discrepancies : While some sources classify this compound as harmful (e.g., inhalation/contact risks ), others note insufficient hazard data . Follow universal precautions : use fume hoods, nitrile gloves, and avoid skin contact.
  • Synthesis Optimization : Evidence suggests pH control (7–9) is critical for Fmoc stability and coupling efficiency, but conflicting guidelines exist for alkaline limits. Pilot studies with pH titration are advised .
  • Purity Validation : Discrepancies in reported purity (e.g., 98% vs. 98.5% ) highlight the need for independent verification via orthogonal methods (HPLC + MS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.